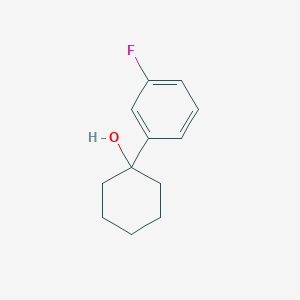

1-(3-Fluorophenyl)cyclohexanol

Description

1-(3-Fluorophenyl)cyclohexanol is an organic compound with the molecular formula C12H15FO. It is a derivative of cyclohexanol, where a fluorophenyl group is attached to the cyclohexane ring.

Properties

IUPAC Name |

1-(3-fluorophenyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9,14H,1-3,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSFDHKUPBPVLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496-35-1 | |

| Record name | 1-(3-fluorophenyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)cyclohexanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Fluorophenyl)cyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(3-Fluorophenyl)cyclohexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: As mentioned earlier, the reduction of 1-(3-Fluorophenyl)cyclohexanone yields this compound.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed:

Oxidation: 1-(3-Fluorophenyl)cyclohexanone.

Reduction: this compound.

Substitution: Various substituted cyclohexanol derivatives depending on the reagent used

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

1-(3-Fluorophenyl)cyclohexanol serves as an important intermediate in the synthesis of more complex organic molecules. It can be synthesized through reduction processes, such as the conversion of 1-(3-Fluorophenyl)cyclohexanone using reducing agents like sodium borohydride or lithium aluminum hydride. This compound can also undergo various chemical reactions, including oxidation to form 1-(3-Fluorophenyl)cyclohexanone and substitution reactions where the hydroxyl group can be replaced with other functional groups.

Biological Research

Potential Biological Activities

Research has indicated that this compound may exhibit various biological activities. It is being investigated for its effects on cellular processes and enzyme interactions. The compound's hydroxyl group can form hydrogen bonds with biological molecules, potentially influencing their structure and function.

Case Study: Pain Management

A case study documented the effects of this compound in pain management using rodent models. The study highlighted its potential analgesic properties, suggesting that it could be beneficial in developing new pain relief medications.

Pharmaceutical Applications

Therapeutic Potential

There is ongoing research into the therapeutic applications of this compound, particularly concerning its role as a precursor in drug development. Notably, it has been linked to treatments targeting serotonin receptors, specifically the 5-HT2c receptor. This receptor is implicated in various conditions such as obesity, depression, and anxiety disorders .

The compound's ability to modulate serotonin pathways suggests potential applications in weight management and treatment for psychiatric disorders. For instance, lorcaserin (a drug targeting the 5-HT2c receptor) has demonstrated effectiveness in reducing obesity and improving glycemic control in patients with type 2 diabetes .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and as a precursor for synthesizing other fluorinated compounds. The unique properties imparted by the fluorine atom enhance the reactivity and stability of the resulting products, making them suitable for various applications in materials science and pharmaceuticals .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the fluorophenyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Cyclohexanol: A parent compound with similar structural features but lacking the fluorophenyl group.

1-Phenylcyclohexanol: Similar to 1-(3-Fluorophenyl)cyclohexanol but without the fluorine atom.

1-(4-Fluorophenyl)cyclohexanol: A positional isomer with the fluorine atom at the para position on the phenyl ring.

Uniqueness: this compound is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

1-(3-Fluorophenyl)cyclohexanol is an organic compound with the molecular formula C12H15FO and a molecular weight of 194.24 g/mol. It is characterized by a cyclohexanol structure with a fluorophenyl substituent at the meta position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Reduction of 1-(3-Fluorophenyl)cyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).

- Catalytic hydrogenation of the corresponding ketone in industrial settings to ensure high yield and purity.

Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation to form 1-(3-Fluorophenyl)cyclohexanone.

- Substitution reactions involving the hydroxyl group, allowing for the introduction of different functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their conformation and function. The fluorophenyl group enhances hydrophobic interactions, potentially modulating enzyme activities and cellular processes .

Anticancer Activity

Research has indicated that derivatives of cyclohexanol, including those similar to this compound, exhibit significant anticancer properties:

- In studies involving various cancer cell lines (e.g., prostate PC3, cervical HeLa, and breast MCF-7), compounds structurally related to this compound showed promising cytotoxic effects.

- For instance, a related compound demonstrated an IC50 value of 3.7 µM against prostate cancer cells, indicating potent anticancer activity compared to standard treatments like doxorubicin .

Toxicity Profile

While exploring its biological activity, it is crucial to consider the toxicity of this compound:

- The compound is classified as harmful if swallowed and can cause skin irritation. These safety profiles necessitate careful handling in laboratory settings .

Case Study: Anticancer Efficacy

A notable study evaluated the cytotoxic effects of various cyclohexanol derivatives against cancer cell lines. The results indicated that certain derivatives exhibited lower IC50 values than established chemotherapeutics, suggesting their potential as alternative therapeutic agents. For example:

- Compound 4b had an IC50 of 3.7 µM against PC3 cells.

- Comparatively, doxorubicin had an IC50 of approximately 1.9 µM, highlighting the competitive efficacy of these compounds .

Table: Biological Activity Comparison

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | PC3 | TBD | |

| Doxorubicin | PC3 | 1.9 | |

| Compound 4b | PC3 | 3.7 | |

| Compound A | MCF-7 | TBD |

Further Research Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Future studies may focus on:

- Detailed structure-activity relationship (SAR) analyses.

- Investigating the compound's effects on additional cancer types and normal cell lines.

- Exploring potential therapeutic applications in other disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.